molecular formula C10H15BN2O2 B597093 2-Piperidinopyridine-4-boronic acid CAS No. 1256358-82-3

2-Piperidinopyridine-4-boronic acid

Cat. No.: B597093
CAS No.: 1256358-82-3
M. Wt: 206.052
InChI Key: IYVKONCBLCEKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidinopyridine-4-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinopyridine-4-boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically employs scalable methods such as palladium-catalyzed cross-coupling due to its efficiency and mild reaction conditions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohols.

Scientific Research Applications

2-Piperidinopyridine-4-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Piperidinopyridine-4-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The compound can also participate in various catalytic cycles, enhancing its utility in synthetic chemistry.

Comparison with Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the piperidine and pyridine rings.

    4-Pyridinylboronic Acid: Similar pyridine ring but without the piperidine substitution.

    Piperidine-4-boronic Acid: Contains the piperidine ring but lacks the pyridine ring.

Uniqueness: 2-Piperidinopyridine-4-boronic acid is unique due to the presence of both the piperidine and pyridine rings, which confer distinct reactivity and binding properties. This dual functionality makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .

Properties

IUPAC Name

(2-piperidin-1-ylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8,14-15H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVKONCBLCEKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681909
Record name [2-(Piperidin-1-yl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-82-3
Record name [2-(Piperidin-1-yl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.